molecular formula C11H7BrClNOS B8681369 4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

Cat. No.: B8681369
M. Wt: 316.60 g/mol
InChI Key: XVLNMPLPZIKEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is a complex organic compound with the molecular formula C11H7BrClNOS and a molecular weight of 316.60 g/mol . This compound is characterized by its unique structure, which includes a thieno-oxepino-pyridine core with bromine and chlorine substituents.

Properties

Molecular Formula

C11H7BrClNOS

Molecular Weight

316.60 g/mol

IUPAC Name

4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

InChI

InChI=1S/C11H7BrClNOS/c12-8-5-6-3-4-15-7-1-2-9(13)14-10(7)11(6)16-8/h1-2,5H,3-4H2

InChI Key

XVLNMPLPZIKEIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C3=C1C=C(S3)Br)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine typically involves multi-step organic reactions. Industrial production methods may involve bulk custom synthesis and procurement of raw materials to ensure the compound’s availability for research purposes .

Chemical Reactions Analysis

9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is primarily used in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications . Industrially, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar compounds to 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine include other thieno-oxepino-pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .

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